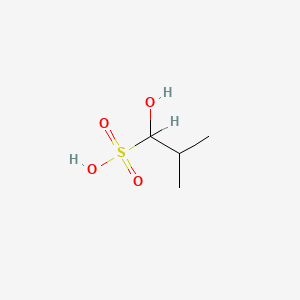

1-Hydroxy-2-methyl-1-propanesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hydroxy-2-methyl-1-propanesulfonic acid is a chemical compound with the molecular formula C4H10O4S . It is also known as 2-Hydroxy-3-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanesulfonic acid .

Synthesis Analysis

The synthesis of hydrogels related to 1-Hydroxy-2-methyl-1-propanesulfonic acid involves radical copolymerization of a 1:1 mixture of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with different initiators and cross-linking reagents . For example, one hydrogel was synthesized using a redox initiator solution containing ammonium persulfate and sodium metabisulfite at room temperature .Molecular Structure Analysis

The linear formula of a related compound, 2-Acrylamido-2-methyl-1-propanesulfonic acid, is H2C=CHCONHC(CH3)2CH2SO3H . The molecular weight is 207.25 .Chemical Reactions Analysis

The existence of the sulfonic acid group in compounds like 1-Hydroxy-2-methyl-1-propanesulfonic acid provides a hopping site for the proton for transportation .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can provide some insight. For example, 2-Acrylamido-2-methyl-1-propanesulfonic acid has a melting point of 195 °C (dec.) (lit.) .Applications De Recherche Scientifique

Production of Various Polymers

This compound is commonly used in the production of various polymers, such as polyacrylamide co-polymers, poly (AMPS), and AMPS-functionalized polymers . These polymers are used in a wide range of industries, including paints, adhesives, textiles, and paper manufacturing .

Personal Care Products

The polymers derived from 1-Hydroxy-2-methyl-1-propanesulfonic acid are also used in personal care products . They can provide desirable properties such as moisture retention and texture enhancement.

Coating and Adhesive Applications

The compound is used in coating and adhesive applications . The sulfonic acid group in the compound can form strong bonds with various surfaces, making it useful in adhesives and coatings.

Synthesis of Polyampholyte Hydrogels

1-Hydroxy-2-methyl-1-propanesulfonic acid is used in the synthesis of polyampholyte hydrogels . These hydrogels have potential biomedical applications, including tissue engineering and drug delivery .

Antibacterial and Antifouling Materials

The polyampholyte hydrogels synthesized from this compound can be used to create antibacterial and antifouling materials . These materials can prevent the growth of bacteria and other microorganisms, making them useful in a variety of settings, from medical devices to water treatment facilities.

Fuel Cell Applications

This compound can be used to graft bacterial cellulose membranes for fuel cell applications . The sulfonic acid group in the compound can facilitate proton conduction, which is crucial for the operation of fuel cells.

Mécanisme D'action

Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid have been shown to have good ion sorption properties. These copolymers are capable of interacting and removing Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II) ions from synthetic solutions and real samples from mining wastewaters .

Safety and Hazards

Orientations Futures

Research is being conducted on the use of hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid for potential biomedical applications, including tissue engineering, drug delivery, antibacterial and antifouling materials . Another promising area of research is the use of such hydrogels for the removal of metal cations from wastewater .

Propriétés

IUPAC Name |

1-hydroxy-2-methylpropane-1-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFPKJXZHOOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13023-74-0 |

Source

|

| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)

![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)